

A Comparative Spectroscopic Guide to 2-Hydroxyisophthalic Acid and Its Esters

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Compound of Interest

Compound Name: **2-Hydroxyisophthalic acid**

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This guide provides a comparative analysis of the spectroscopic properties of **2-Hydroxyisophthalic acid** and its corresponding methyl and ethyl esters. Due to the limited availability of direct experimental data for **2-hydroxyisophthalic acid** and its simple esters in public databases, this guide utilizes data from its isomers, 2-hydroxyterephthalic acid and its dimethyl ester, as illustrative examples. The provided experimental protocols are standardized procedures applicable to the analysis of these aromatic compounds.

Introduction

2-Hydroxyisophthalic acid and its ester derivatives are aromatic compounds with potential applications in medicinal chemistry and materials science. A thorough understanding of their structural and electronic properties through spectroscopic analysis is crucial for their development and application. This guide focuses on a comparative overview of their expected characteristics using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **2-hydroxyisophthalic acid** and its esters. Data for the isomeric 2-hydroxyterephthalic acid and its dimethyl ester are provided for comparison and to infer the spectroscopic behavior of the target compounds.

Table 1: ^1H NMR Spectral Data (Predicted and Comparative)

Compound	Aromatic Protons (δ , ppm)	-OH Proton (δ , ppm)	Ester Alkyl Protons (δ , ppm)	Solvent
2-Hydroxyisophthalic Acid (Predicted)	7.5 - 8.5 (m)	10 - 13 (br s)	N/A	DMSO-d ₆
Dimethyl 2-Hydroxyisophthalate (Predicted)	7.3 - 8.3 (m)	9 - 11 (s)	~3.9 (s, 6H)	CDCl ₃
Diethyl 2-Hydroxyisophthalate (Predicted)	7.3 - 8.3 (m)	9 - 11 (s)	~4.4 (q, 4H), ~1.4 (t, 6H)	CDCl ₃
Dimethyl 2-Hydroxyterephthalate (Experimental)[1]	7.52 (dd), 7.63 (d), 7.90 (d)	10.74 (s)	3.92 (s, 3H), 3.98 (s, 3H)	CDCl ₃

Table 2: ^{13}C NMR Spectral Data (Predicted and Comparative)

Compound	Aromatic Carbons (δ , ppm)	Carbonyl Carbon (δ , ppm)	Ester Alkyl Carbons (δ , ppm)	Solvent
2-Hydroxyisophthalic Acid (Predicted)	115 - 160	165 - 175	N/A	DMSO-d ₆
Dimethyl 2-Hydroxyisophthalate (Predicted)	115 - 160	165 - 170	~52	CDCl ₃
Diethyl 2-Hydroxyisophthalate (Predicted)	115 - 160	165 - 170	~61, ~14	CDCl ₃
Dimethyl 2-Hydroxyterephthalate (Experimental)[1]	115.7, 118.9, 119.7, 130.0, 136.4, 161.3	166.0, 169.9	52.5, 52.6	CDCl ₃

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group	2-Hydroxyisophthalic Acid (Expected)	Esters (Expected)
O-H (Carboxylic Acid/Phenol)	2500-3300 (broad), ~3200-3600	~3200-3600 (Phenol)
C-H (Aromatic)	~3000-3100	~3000-3100
C=O (Carboxylic Acid)	~1680-1710	N/A
C=O (Ester)	N/A	~1700-1730
C=C (Aromatic)	~1450-1600	~1450-1600
C-O Stretch	~1200-1300	~1200-1300

Table 4: UV-Vis Absorption Maxima (λ_{max})

Compound	Expected λ_{max} (nm) in Methanol
2-Hydroxyisophthalic Acid	~210-220, ~250, ~290-310
Esters of 2-Hydroxyisophthalic Acid	~210-220, ~250, ~290-310

Table 5: Mass Spectrometry Data (Predicted m/z)

Compound	Molecular Ion $[M]^+$	Key Fragment Ions (m/z)
2-Hydroxyisophthalic Acid ^{[1][2]}	182.02	165 ($[M-\text{OH}]^+$), 137 ($[M-\text{COOH}]^+$)
Dimethyl 2-Hydroxyisophthalate ^[3]	210.05	179 ($[M-\text{OCH}_3]^+$), 151 ($[M-\text{COOCH}_3]^+$)
Diethyl 2-Hydroxyisophthalate	238.08	193 ($[M-\text{OC}_2\text{H}_5]^+$), 165 ($[M-\text{COOC}_2\text{H}_5]^+$)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecules.
- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for the acid, CDCl₃ for the esters). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- ¹H NMR Acquisition: The data is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized for quantitative analysis.
- ¹³C NMR Acquisition: Proton-decoupled spectra are acquired to simplify the spectrum to one peak per unique carbon atom. A larger number of scans is typically required compared to ¹H

NMR due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecules.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with \sim 100 mg of dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid or liquid sample.
- Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Objective: To investigate the electronic transitions within the conjugated π -system.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
- Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-400 nm. A baseline is recorded using a cuvette containing only the solvent.

Mass Spectrometry (MS)

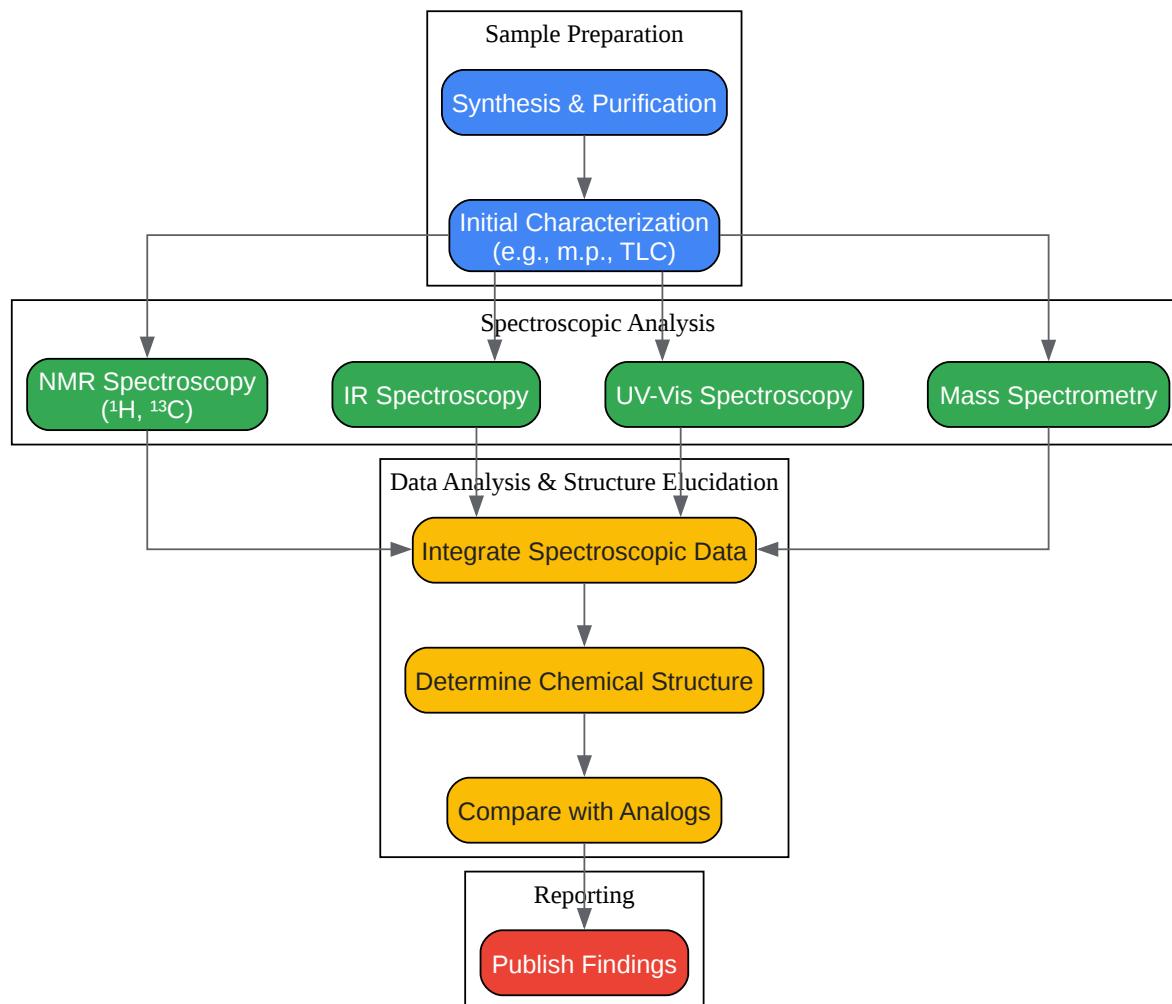
- Objective: To determine the molecular weight and fragmentation pattern of the molecules.
- Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

- Sample Preparation: For GC-MS, the sample may need to be derivatized to increase its volatility. For LC-MS, the sample is dissolved in a suitable solvent compatible with the mobile phase.
- Data Acquisition: Electron Ionization (EI) is a common ionization technique for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS. The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound.

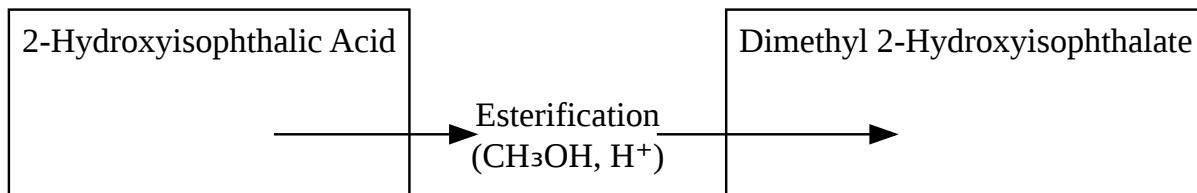


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Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of organic compounds.

Structural Comparison

This diagram shows the structural relationship between **2-hydroxyisophthalic acid** and its dimethyl ester.



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Caption: The esterification of **2-hydroxyisophthalic acid** to form its dimethyl ester.

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